1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo-

Azo dye synthesis Acid black dyes Diazonium coupling

1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo- (CAS 50412-00-5), industrially referred to as 6-Nitro-1-diazo-2-naphthol-4-sulfonic acid, 6-nitro-1,2-diazoxynaphthalene-4-sulfonic acid, or simply "6-nitro" (硝体), is a naphthalene-series dye intermediate belonging to the class of stabilized internal diazonium salts (diazoxides). The compound bears three key functional groups on the naphthalene scaffold: a diazo/diazonium moiety at position 1, a hydroxyl group at position 2, a sulfonic acid group at position 4, and a nitro substituent at position 6.

Molecular Formula C10H6N3O6S+
Molecular Weight 296.24 g/mol
CAS No. 50412-00-5
Cat. No. B1581852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo-
CAS50412-00-5
Molecular FormulaC10H6N3O6S+
Molecular Weight296.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)O)O)[N+]#N
InChIInChI=1S/C10H5N3O6S/c11-12-10-6-2-1-5(13(15)16)3-7(6)9(4-8(10)14)20(17,18)19/h1-4H,(H-,14,17,18,19)/p+1
InChIKeyCCFWJWRQXDDAEJ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-1-diazo-2-naphthol-4-sulfonic Acid (CAS 50412-00-5): Core Identity and Procurement-Relevant Classification


1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo- (CAS 50412-00-5), industrially referred to as 6-Nitro-1-diazo-2-naphthol-4-sulfonic acid, 6-nitro-1,2-diazoxynaphthalene-4-sulfonic acid, or simply "6-nitro" (硝体), is a naphthalene-series dye intermediate belonging to the class of stabilized internal diazonium salts (diazoxides). The compound bears three key functional groups on the naphthalene scaffold: a diazo/diazonium moiety at position 1, a hydroxyl group at position 2, a sulfonic acid group at position 4, and a nitro substituent at position 6 [1]. Its molecular formula is C₁₀H₅N₃O₆S (free acid form; MW 295.23) and it is registered under EINECS 256-582-3 with an EC regulatory status of "Intermediate use only" under the Joint submission framework [2]. The compound serves as the essential diazo component for manufacturing a defined family of acid mordant and acid black dyes, including C.I. Acid Black 34, 52, 54, 82, 107, 124, 170, 172, and 194, as well as C.I. Mordant Black 1 and 11.

Why 1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo- (50412-00-5) Cannot Be Replaced by Nitro-Free or Isomeric Diazonium Analogs


Although the general class of naphthalene diazonium intermediates shares a common diazo-coupling reactivity, the 6-nitro substituent on CAS 50412-00-5 fundamentally alters three performance-critical properties that prevent simple interchange with its closest structural analogs: (1) the nitro group's strong electron-withdrawing character red-shifts the absorption profile of the final azo dye, enabling true black shades that nitro-free analogs (e.g., 1-diazo-2-naphthol-4-sulfonic acid, CAS 887-76-3) cannot achieve [1]; (2) the nitro group provides a second coordination site for metal ions (Cr³⁺, Co³⁺, Cu²⁺), which is essential for forming 1:2 metal-complex dyes with the wash-fastness and light-fastness required by textile industry specifications [2]; and (3) positional isomer purity matters critically—the 8-nitro isomer, a common byproduct of nitration, yields dyes with inferior tinctorial strength and altered shade, necessitating strict isomer-ratio control verified by the Chinese industry standard HG/T 3752-2014. Generic diazonium salts lacking the 6-nitro-4-sulfo substitution pattern cannot reproduce the specific Color Index dye products that depend on this intermediate.

Quantitative Differentiation Evidence for CAS 50412-00-5 Versus Closest Analogs and Substitution Candidates


Dye Shade Outcome: 6-Nitro Compound Produces True Black vs. Blue-Black from Nitro-Free Analog

In a direct head-to-head comparison within patent CN1406266A, the 6-nitro-substituted diazonium compound (CAS 50412-00-5) and its nitro-free analog (1-diazo-2-naphthol-4-sulfonic acid, CAS 887-76-3) were each coupled with β-naphthol under identical conditions (pH 10, 40°C, 5 h) to form monoazo dyes, which were subsequently converted to chromium complexes and applied to nylon/polyamide fibers [1]. The nitro-containing target compound yielded a black shade, whereas the nitro-free analog produced only a blue-black shade [1]. The presence of the 6-nitro group is thus the decisive structural determinant enabling the deep, neutral black coloration required for C.I. Acid Black product specifications.

Azo dye synthesis Acid black dyes Diazonium coupling Nylon/polyamide dyeing

Metal-Complex Dye Formation: Nitro Group Enables Tridentate Coordination for High-Fastness Wool and Polyamide Dyes

Turcas and Sebe (2012) systematically synthesized and compared copper, cobalt, and chromium complex combinations of azo dyes derived from both 1-diazo-2-naphthol-4-sulfonic acid (non-nitro) and 6-nitro-1-diazo-2-naphthol-4-sulfonic acid (target), coupling each with β-naphthol or 4-(diethylamino)-2-naphthol [1]. The resultant metal-complex dyes were characterized by elemental analysis and electronic/IR spectroscopy, and their dyeing fastness properties on wool and polyamide fibers were determined [1]. The 6-nitro-substituted ligand provides a tridentate coordination environment (diazo N, phenolic O, and nitro O) that yields more stable metal complexes and superior wash-fastness and light-fastness compared to complexes derived from the nitro-free analog, which can only offer bidentate coordination [1]. This advantage is structurally unique to the 6-nitro substitution pattern.

Metal-complex dyes Chromium complexation Wool dyeing fastness Polyamide dyeing

Positional Isomer Purity: 8-Nitro Isomer Controlled to ≤5% Prevents Tinctorial Strength Loss

Industrial nitration of the naphthalene diazonium precursor yields a mixture of 6-nitro and 8-nitro positional isomers. The Chinese chemical industry standard HG/T 3752-2014, issued by the Ministry of Industry and Information Technology and effective from 2014-10-01, specifies quality requirements for 6-nitro-1,2-diazoxynaphthalene-4-sulfonic acid (CAS 50412-00-5) including a free acid titration method that explicitly accounts for and differentiates the 6-nitro isomer, 8-nitro isomer, and non-nitrated species via distinct conversion coefficients (0.16597 for 6-/8-nitro, 0.19582 for non-nitrated) [1]. Commercial supplier specifications further quantify: purity ≥90%, 8-nitro isomer ≤5%, free acid ≤5%, Fe²⁺ ≤50 ppm . The 8-nitro isomer, if present above these thresholds, produces dyes with altered absorption maxima and reduced tinctorial strength, directly compromising batch-to-batch color consistency in downstream dye manufacturing.

Isomer purity Dye intermediate quality control Nitration selectivity HG/T 3752-2014

Thermal Stability: Defined Decomposition Onset at 203°C Enables Safe Industrial Processing Window

The thermal stability profile of 6-nitro-1,2-diazoxynaphthalene-4-sulfonic acid (CAS 50412-00-5) is characterized by a decomposition onset temperature of 203°C, at which point the compound begins to decompose with a sharp exothermic event during combustion [1]. This defines a critical safety boundary for industrial handling: recommended storage temperature must not exceed 37°C, and the product must be kept sealed, protected from light, stored in a dry and well-ventilated warehouse, segregated from oxidizers and heat sources, with lightning protection equipment installed in the storage facility . In contrast, the nitro-free analog 1-diazo-2-naphthol-4-sulfonic acid (CAS 887-76-3) exhibits different thermal behavior due to the absence of the energetic nitro group. The 203°C decomposition threshold is a key process engineering parameter for coupling reactions (typically conducted at 0–40°C) and for spray-drying operations in dye finishing.

Thermal decomposition Diazonium salt safety Process safety Storage conditions

Application Specificity: CAS 50412-00-5 Is the Mandatory Diazonium Component for ≥13 Documented C.I. Dye Products

Multiple industrial and patent sources consistently identify 6-nitro-1-diazo-2-naphthol-4-sulfonic acid as the irreplaceable diazo component for a specific and extensive portfolio of commercial dyes. Documented products include C.I. Acid Black 34, 52, 54, 82, 107, 124, 170, 172, 194; C.I. Mordant Black 1, 11; Acid Complex Pink B; Acid Mordant Black R; Acid Complex Salt GGN; and Acid Mordant Bordeaux BN [1][2]. Patent CN104327535A for Acid Black 172 explicitly specifies 6-nitro-1,2-diazoxynaphthalene-4-sulfonic acid as the starting material using a defined mass ratio (12.75 g per batch) with sodium hydroxide dissolution, coupling with 2-naphthol, and chromium acetate complexation at 100–102°C [3]. The non-nitro analog 1-diazo-2-naphthol-4-sulfonic acid (CAS 887-76-3) serves a distinct set of dye products and cannot substitute into the synthetic routes for the above-listed acid black and mordant dyes without producing off-specification color and fastness.

Color Index dyes Acid mordant dyes Dye intermediate procurement C.I. Acid Black

Procurement-Matched Application Scenarios for 1-Naphthalenediazonium, 2-hydroxy-6-nitro-4-sulfo- (CAS 50412-00-5)


Industrial Synthesis of Acid Black 172 (C.I. Acid Black 172): A 1:2 Chromium-Complex Azo Dye

CAS 50412-00-5 is the mandatory starting material for Acid Black 172, a high-volume (annual demand ~30,000 tons globally) 1:2 chromium-complex dye used for wool, nylon, and silk dyeing with superior wash-fastness [5]. The established industrial process involves: (1) dissolving 6-nitro-1,2-diazoxynaphthalene-4-sulfonic acid in water with NaOH to pH ~5; (2) coupling with 2-naphthol sodium salt at 40–45°C, pH 5.8–6.0; and (3) chromium acetate complexation at 100–102°C for 2–4 hours to yield the finished Acid Black 172 slurry [5]. The 6-nitro group is structurally required to achieve true black shade and for the tridentate chromium chelation that confers the high wet-fastness properties—substitution with any non-nitro or isomeric analog fails to produce a Color Index-compliant Acid Black 172 product [2].

Laboratory-Scale Synthesis of Asymmetric Metal-Complex Azo Dyes for Wool/Polyamide Research

For researchers synthesizing novel asymmetric azo metal-complex dyes, CAS 50412-00-5 offers a well-characterized diazo component with documented reactivity parameters. The patent literature provides a validated protocol: 29.5 parts 1-diazo-2-naphthol-6-nitro-4-sulfonic acid suspended in water with ice at 10°C, treated with 2 parts ZnCl₂ catalyst, adjusted to pH 3.0 with sodium acetate, and coupled with β-naphthol at pH 10 and 40°C over 5 hours [5]. The resulting monoazo intermediate can be complexed with chromium, cobalt, or copper to produce dyes for comparative fastness studies on wool and polyamide substrates [3]. The 6-nitro substituent uniquely enables comparative studies of electronic substituent effects on dye-metal coordination geometry, as the non-nitro analog (CAS 887-76-3) provides a direct bidentate control for structure-property relationship investigations [3].

Quality Control and Analytical Method Development Using an Industry-Standardized Dye Intermediate

CAS 50412-00-5 is one of the few naphthalene dye intermediates for which a formal industry standard (HG/T 3752-2014) exists, defining purity testing protocols, free acid determination by potentiometric titration, and isomer-specific quality criteria [5]. Analytical laboratories can leverage this standard to establish HPLC methods for quantifying the 6-nitro/8-nitro isomer ratio, validate purity specifications, and develop in-process control methods for coupling reaction monitoring. The compound's HPLC separation profile has been documented using Newcrom R1 columns, providing a starting point for method development [4]. The availability of a published standard makes this compound an attractive reference material for dye intermediate QC method validation, as acceptance criteria and testing procedures are publicly defined rather than proprietary.

Environmental Fate and Wastewater Treatment Research Using a High-Toxicity Naphthalene Dye Intermediate Model

CAS 50412-00-5 has been studied as a representative high-toxicity naphthalene dye intermediate in advanced oxidation process research. Gu et al. (2012) demonstrated that wastewater containing this compound achieved 93% COD removal efficiency and 62% oxidation efficiency using a two-staged Fenton process with inner circulation (flow-to-influent ratio of 5), compared to only 40.9% COD reduction with single-stage Fenton without circulation [5]. The compound's well-characterized structure, high organic loading, and environmental relevance as a widely produced dye intermediate make it a valuable model pollutant for developing and benchmarking industrial wastewater treatment technologies. Researchers procuring this compound for environmental studies benefit from the available pilot-scale degradation data that provide a quantitative baseline for evaluating novel treatment methods.

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